molecular formula C23H26N4O3 B3002917 N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1705511-28-9

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Katalognummer: B3002917
CAS-Nummer: 1705511-28-9
Molekulargewicht: 406.486
InChI-Schlüssel: VIPWXTDGIIALCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-18-8-6-17(7-9-18)10-13-24-23(28)27-14-11-19(12-15-27)30-22-16-25-20-4-2-3-5-21(20)26-22/h2-9,16,19H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPWXTDGIIALCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of GPR6 and other therapeutic targets. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 330.388 g/mol
  • IUPAC Name : N-(4-methoxyphenethyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide
  • CAS Number : 1705886-56-1

This compound belongs to a class of quinoxaline derivatives which have shown promise in various pharmacological applications, including modulation of neurotransmitter receptors and potential anticancer properties.

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide acts primarily as a GPR6 modulator. GPR6 is a G protein-coupled receptor implicated in various neurological conditions and diseases. By modulating this receptor, the compound may influence signaling pathways involved in neuroprotection and neurogenesis .

Anticancer Properties

Research indicates that derivatives similar to N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide exhibit antiproliferative effects against cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against prostate cancer cells, indicating potent anticancer activity .

CompoundIC50 (nM)Cancer Type
12a120Prostate
13150Breast

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the methoxy group at the para position on the phenyl ring has been shown to significantly improve receptor binding affinity and selectivity for GPR6 .

Key Findings from SAR Studies:

  • Methoxy Substitution : The para-methoxy group enhances lipophilicity and improves membrane permeability.
  • Quinoxaline Core : Essential for maintaining activity; modifications to this core can lead to loss of efficacy.
  • Piperidine Ring : Necessary for interaction with target receptors; variations can affect binding dynamics.

Study 1: Antiproliferative Activity

A study conducted on various piperidine derivatives demonstrated that N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide exhibited significant growth inhibition in prostate cancer cell lines, with observed effects on tubulin polymerization, confirming its role as a tubulin inhibitor .

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties of this compound were evaluated in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis through modulation of GPR6 signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

The compound is being investigated for its potential role in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that derivatives of piperidine, including those with carboxamide functionalities, can act as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid beta variants in AD. For instance, a study identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety that demonstrated significant binding affinity and moderate toxicity, suggesting its potential as a disease-modifying therapy for AD .

Antiviral Activity

Another significant area of research involves the compound's potential as an antiviral agent. The structure-activity relationship studies have shown that carboxamide derivatives can act as competitive antagonists at the CCR5 receptor, which plays a crucial role in HIV entry into host cells. In silico analyses revealed that modifications to the carboxamide group can enhance binding affinity and stability, indicating the compound's promise as a lead for developing new HIV inhibitors .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Similar piperidine derivatives have shown moderate antifungal effects against various phytopathogenic fungi. While specific data on N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is limited, related compounds have demonstrated efficacy in inhibiting fungal growth, suggesting potential applications in agriculture or medicine .

Mechanistic Insights

The pharmacological effects of N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can be attributed to its ability to interact with specific biological targets through molecular docking studies. These studies help elucidate how the compound binds to target proteins, influencing their activity and potentially leading to therapeutic effects.

Case Studies

While comprehensive clinical case studies specifically involving this compound are scarce, related compounds have shown promising results in preclinical trials:

  • Alzheimer's Disease : A derivative was tested in vitro and in vivo models, showing reduced levels of neurotoxic amyloid beta aggregates following treatment.
  • HIV Research : Compounds similar to N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide were evaluated for their ability to inhibit HIV replication in cell cultures, showing significant reductions in viral load.

Summary Table of Applications

Application AreaMechanism/EffectReferences
NeuropharmacologyInhibition of secretory glutaminyl cyclase
AntiviralCCR5 receptor antagonism
AntifungalInhibition of phytopathogenic fungi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.